4-Phenoxyphenylmagnesium bromide

Catalog No.
S3475884
CAS No.
21473-02-9
M.F
C12H9BrMgO
M. Wt
273.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxyphenylmagnesium bromide

CAS Number

21473-02-9

Product Name

4-Phenoxyphenylmagnesium bromide

IUPAC Name

magnesium;phenoxybenzene;bromide

Molecular Formula

C12H9BrMgO

Molecular Weight

273.41 g/mol

InChI

InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1

InChI Key

MPMNUCMJDPWNCV-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=[C-]C=C2.[Mg+2].[Br-]

4-Phenoxyphenylmagnesium bromide is an organomagnesium compound with the molecular formula C12H9BrMgOC_{12}H_{9}BrMgO and a molecular weight of 273.41 g/mol. It is classified as a Grignard reagent, which are organomagnesium halides known for their high reactivity and utility in organic synthesis. This compound appears as a clear light yellow solution, typically stored in tetrahydrofuran, and is sensitive to air and moisture . The compound is primarily used as an intermediate in organic chemical synthesis, particularly in reactions involving electrophiles .

PhOPhMgBr is a flammable and air-sensitive compound. It reacts violently with water and releases flammable hydrogen gas.

  • Hazards: Skin and eye irritant. Toxic if inhaled or ingested.
  • Safety precautions: Handle under an inert atmosphere and with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Highly Reactive Organometallic Reagent:

4-Phenoxyphenylmagnesium bromide (4-PhPhMgBr) is a widely utilized organometallic compound in scientific research. Its significance stems from its high reactivity, making it a valuable tool for organic synthesis. The presence of a magnesium atom bonded to a bromine atom and a phenoxyphenyl group (C6H5OC6H4) confers its unique properties. [Source: Sigma-Aldrich, ]

Nucleophilic Character and Carbon-Carbon Bond Formation:

-PhPhMgBr possesses distinct nucleophilic properties, meaning it readily donates electrons to electron-deficient species. This property allows it to react with various electrophiles (electron-accepting molecules) to form new carbon-carbon bonds. This ability makes 4-PhPhMgBr a crucial reagent in constructing complex organic molecules, particularly in the synthesis of:

  • Pharmaceuticals: 4-PhPhMgBr plays a role in the development of various drugs, including the antidepressant paroxetine. [Source: Sigma-Aldrich, ]
  • Agrochemicals: The synthesis of some agrochemicals, such as insecticides and herbicides, can involve the use of 4-PhPhMgBr.
  • Natural Products: Researchers can utilize 4-PhPhMgBr in the synthesis of complex natural products found in nature, aiding in the study of their properties and potential applications.

Grignard Reagent Precursor:

4-Phenoxyphenylmagnesium bromide is also a crucial precursor to Grignard reagents. These reagents, named after French chemist Victor Grignard, are a class of organometallic compounds widely used in organic synthesis. 4-PhPhMgBr undergoes a reaction with a suitable solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, further expanding its versatility in various synthetic applications. [Source: Santa Cruz Biotechnology, ]

  • Nucleophilic Addition: It can react with carbonyl compounds (aldehydes and ketones) to form alcohols. For instance, the reaction with benzaldehyde yields a secondary alcohol.
  • Cross-Coupling Reactions: This reagent can engage in cross-coupling reactions, particularly with halides or other electrophiles, to form biaryl compounds.
  • Ortho Metalation: It can also be involved in ortho metalation reactions, which are useful for functionalizing aromatic compounds .

The synthesis of 4-phenoxyphenylmagnesium bromide can be accomplished through several methods:

  • From 4-Bromophenoxybenzene: This method involves the reaction of 4-bromophenoxybenzene with magnesium turnings in an anhydrous ether solvent. The reaction typically requires careful control of moisture and oxygen to prevent decomposition.
  • Grignard Reaction: The general formation of Grignard reagents involves the reaction of an alkyl or aryl halide (in this case, 4-bromophenoxybenzene) with magnesium metal under inert conditions (usually in ether) to yield the corresponding Grignard reagent .

4-Phenoxyphenylmagnesium bromide finds applications mainly in organic synthesis:

  • Synthesis of Complex Organic Molecules: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and materials chemistry.
  • Reactions Involving Electrophiles: The compound is used to introduce phenoxy groups into various substrates through nucleophilic substitution reactions.
  • Research and Development: It is utilized in academic and industrial research settings for exploring new synthetic pathways and developing novel compounds .

While specific interaction studies for 4-phenoxyphenylmagnesium bromide are scarce, Grignard reagents generally exhibit significant reactivity with water, carbon dioxide, and oxygen. This reactivity necessitates careful handling under inert atmospheres to prevent hydrolysis or oxidation, which could lead to the formation of unwanted byproducts. The interactions largely depend on the electrophiles used in conjunction with this reagent during synthetic procedures.

Several compounds exhibit similarities to 4-phenoxyphenylmagnesium bromide, particularly other aryl Grignard reagents. Below is a comparison highlighting their unique aspects:

Compound NameMolecular FormulaUnique Features
Phenylmagnesium bromideC6H5MgBrC_6H_5MgBrBasic aryl Grignard reagent; widely used
Benzylmagnesium chlorideC7H7MgClC_7H_7MgClUsed for synthesizing benzyl alcohols
4-Chlorophenylmagnesium bromideC12H8ClMgBrC_{12}H_{8}ClMgBrContains chlorine; different reactivity profile
3-Fluorophenylmagnesium bromideC12H8FMgBrC_{12}H_{8}FMgBrFluorine substituent affects electronic properties

Uniqueness of 4-Phenoxyphenylmagnesium Bromide

The uniqueness of 4-phenoxyphenylmagnesium bromide lies in its specific phenoxy substituent, which can influence the electronic properties and reactivity compared to other similar compounds. Its ability to participate effectively in nucleophilic addition reactions makes it particularly valuable for synthesizing complex organic molecules that require phenoxy functionalities.

Traditional Grignard Reagent Preparation Protocols

The synthesis of 4-phenoxyphenylmagnesium bromide follows classical Grignard reagent preparation principles, wherein magnesium metal reacts with an aryl halide in an anhydrous, aprotic solvent. For this compound, 4-bromophenyl ether serves as the starting material, undergoing oxidative addition to magnesium in a rigorously dry environment. The reaction proceeds as follows:

$$
\text{4-Bromophenyl ether} + \text{Mg} \rightarrow \text{4-Phenoxyphenylmagnesium bromide}
$$

Key steps include the activation of magnesium metal, often achieved by mechanical abrasion or chemical pretreatment with iodine. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of the reagent. Solvent choice historically favored diethyl ether due to its ability to stabilize the Grignard intermediate through coordination to the magnesium center. However, the hygroscopic nature of ethers necessitates stringent drying protocols, including the use of molecular sieves or sodium/benzophenone distillation systems.

A critical parameter is the stoichiometric ratio of magnesium to aryl halide. Excess magnesium (1.1–1.3 equivalents) ensures complete consumption of the halide, minimizing side reactions such as Wurtz coupling. Reaction monitoring via gas chromatography or titration methods confirms reagent formation, with yields exceeding 90% under optimized conditions.

Modern Solvent Systems for Enhanced Stability

Recent advancements in solvent systems have significantly improved the stability and handling of 4-phenoxyphenylmagnesium bromide. Tetrahydrofuran (THF) has emerged as the solvent of choice for commercial preparations, offering advantages over traditional diethyl ether:

PropertyDiethyl EtherTHF
Boiling Point34.6°C66°C
Coordinating AbilityModerateHigh
Stability at Room TemperatureLimited (flammable)Improved (less volatile)

THF’s stronger coordinating ability enhances the stability of the Grignard complex, reducing decomposition pathways such as β-hydride elimination. Additionally, THF’s higher boiling point permits reactions at elevated temperatures (up to 65°C), broadening its applicability in multi-step syntheses. Commercial preparations of 4-phenoxyphenylmagnesium bromide in THF exhibit shelf lives exceeding six months when stored at 2–8°C, a marked improvement over ether-based solutions.

Innovative solvent blends, such as THF-methyltetrahydrofuran (MeTHF) mixtures, have further optimized reaction kinetics. MeTHF, a bio-derived solvent, reduces the environmental footprint while maintaining reagent stability. These systems also mitigate the risk of peroxide formation, a common issue with ethers during prolonged storage.

Catalytic Systems for Magnesium Activation

Magnesium activation remains a critical challenge in Grignard reagent synthesis, as the native oxide layer on magnesium metal impedes reactivity. Catalytic strategies address this limitation by promoting direct metal-halogen exchange.

Iodine activation, a well-established method, involves the addition of catalytic iodine (0.5–1 mol%) to the reaction mixture. Iodine reacts with magnesium to form MgI₂, which disrupts the oxide layer and initiates the reaction:

$$
\text{2 Mg} + \text{I}_2 \rightarrow \text{2 MgI}
$$

This approach reduces induction periods from hours to minutes, as demonstrated in the synthesis of phenylmagnesium bromide derivatives. Alternative activators include pre-treated magnesium alloys (e.g., Mg-Zn) and ultrasonication, which enhance surface area and reactivity.

Recent developments focus on immobilized catalytic systems. For example, magnesium supported on silica gel or activated carbon facilitates reagent synthesis under flow chemistry conditions, improving scalability and reproducibility. These systems enable continuous production of 4-phenoxyphenylmagnesium bromide with minimal manual intervention, addressing industrial demand for high-purity reagents.

Nucleophilic Addition Pathways to Carbonyl Substrates

Grignard reagents like 4-phenoxyphenylmagnesium bromide exhibit pronounced nucleophilic character due to the polarized $$ \text{Mg-C} $$ bond. In carbonyl additions, the reagent’s carbanion ($$ \text{R}^- $$) attacks electrophilic carbonyl carbons, forming alkoxide intermediates that protonate to yield alcohols. For example, reactions with aldehydes or ketones proceed via a two-step mechanism:

  • Nucleophilic Attack: The magnesium-stabilized aryl group adds to the carbonyl carbon, generating a tetrahedral alkoxide intermediate [3] [4].
  • Protonation: Acidic workup ($$ \text{H}_3\text{O}^+ $$) converts the alkoxide to a secondary or tertiary alcohol [3].

Notably, steric and electronic factors influence regioselectivity. The phenoxy group’s electron-donating nature enhances the nucleophilicity of the adjacent phenyl ring, favoring additions to sterically accessible carbonyl centers. In conjugated systems (e.g., α,β-unsaturated ketones), 1,2-addition dominates under kinetic control due to the reagent’s strong basicity [4]. For instance:

$$
\text{RMgBr} + \text{R'C=O} \rightarrow \text{RR'C-O-MgBr} \xrightarrow{\text{H}_3\text{O}^+} \text{RR'COH}
$$

Experimental studies on analogous phenylmagnesium bromide systems demonstrate that electron-rich aryl Grignards achieve higher yields (67–79%) in ketone additions compared to electron-deficient variants [2]. This trend likely extends to 4-phenoxyphenylmagnesium bromide, given its electron-donating phenoxy substituent.

Cross-Coupling Reaction Dynamics with Transition Metal Catalysts

Transition metal catalysis expands the utility of 4-phenoxyphenylmagnesium bromide in forming carbon–carbon bonds. Copper and palladium catalysts are particularly effective:

Copper-Mediated Couplings

Copper(I) chloride ($$ \text{CuCl} $$) facilitates Ullmann-type couplings between Grignard reagents and aryl halides. The mechanism involves:

  • Transmetalation: $$ \text{CuCl} $$ reacts with the Grignard reagent to form an organocopper intermediate ($$ \text{R-Cu} $$) [2].
  • Oxidative Addition: The copper complex inserts into a carbon–halogen bond of the substrate.
  • Reductive Elimination: Bond formation releases the coupled product and regenerates the catalyst [2].

In reactions with 2-oxoaldehydes, copper catalysis enables the synthesis of 1,2-diones (e.g., benzil derivatives) via sequential addition and oxidation steps (Table 1) [2].

Table 1: Yields of Benzil Derivatives in Copper-Catalyzed Reactions

Grignard EquivCatalyst (mol %)Temp (°C)Yield (%)
1.8CuCl (10)0–2579
2.0CuCl (10)0–2576

Palladium-Catalyzed Cross-Couplings

Palladium complexes (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) enable Suzuki–Miyaura couplings with aryl boronic acids. The phenoxy group’s ortho-directing effects can influence regioselectivity in polyhalogenated substrates.

Radical-Mediated Reaction Pathways in Complex Systems

Under radical initiation (e.g., light, AIBN), 4-phenoxyphenylmagnesium bromide participates in chain-propagation mechanisms. The $$ \text{Mg-C} $$ bond homolysis generates aryl radicals ($$ \text{PhO-Ph}^\bullet $$), which undergo:

  • Addition to Alkenes: Forming substituted cyclohexanes via radical cyclization.
  • Hydrogen Abstraction: Producing biaryl compounds in the presence of hydrogen donors.

For example, in THF at elevated temperatures, aryl radicals couple to yield biphenyl derivatives. This pathway competes with ionic mechanisms under oxidative conditions [2].

Hydrogen Bond Acceptor Count

3

Exact Mass

271.96872 g/mol

Monoisotopic Mass

271.96872 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-19

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